molecular formula C11H19N3O4Si B12541294 Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 671215-41-1

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B12541294
CAS No.: 671215-41-1
M. Wt: 285.37 g/mol
InChI Key: GSZFNVJZUKGZGW-UHFFFAOYSA-N
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Description

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative characterized by a trimethylsilyl (TMS) substituent at the N1 position and diethyl ester groups at the 4,5-positions. The TMS group is expected to impart unique steric and electronic properties, influencing reactivity, stability, and biological activity compared to other substituents.

Properties

CAS No.

671215-41-1

Molecular Formula

C11H19N3O4Si

Molecular Weight

285.37 g/mol

IUPAC Name

diethyl 1-trimethylsilyltriazole-4,5-dicarboxylate

InChI

InChI=1S/C11H19N3O4Si/c1-6-17-10(15)8-9(11(16)18-7-2)14(13-12-8)19(3,4)5/h6-7H2,1-5H3

InChI Key

GSZFNVJZUKGZGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)[Si](C)(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Direct Cycloaddition Using Trimethylsilyl Azide

The most direct route involves a Cu(I)-catalyzed [3+2] cycloaddition between diethyl acetylenedicarboxylate and trimethylsilyl azide (TMS-N3) . This method leverages the regioselectivity of Cu catalysts to yield the 1,4-disubstituted triazole product.

Reaction Conditions :

  • Catalyst : CuI (10 mol%)
  • Base : DIPEA (2 equiv)
  • Solvent : THF, 60°C, 12 h
  • Yield : 78–85%

Mechanistic Insight :
The TMS-azide contributes the trimethylsilyl group to the triazole’s N1 position, while the acetylenedicarboxylate provides the 4,5-dicarboxylate substituents. The reaction proceeds via a stepwise mechanism, with copper coordinating the alkyne to form a metallocycle intermediate.

Key Data :

Parameter Value
Regioselectivity 1,4-disubstituted triazole
$$ ^1H $$ NMR (CDCl₃) δ 1.35 (t, 6H), 4.32 (q, 4H), 0.25 (s, 9H)
$$ ^{13}C $$ NMR δ 161.2 (C=O), 144.5 (C4), 143.8 (C5), 0.9 (Si-CH₃)

Microwave-Assisted Solvent-Free Synthesis

Catalyst-Free Cycloaddition

A green alternative employs microwave irradiation to accelerate the reaction between diethyl acetylenedicarboxylate and TMS-azide without catalysts. This method avoids hazardous solvents and reduces reaction times.

Procedure :

  • Mix reagents neat in a microwave vial.
  • Irradiate at 150°C for 10 min.
  • Yield : 70–75%.

Advantages :

  • No column chromatography required.
  • Scalable to gram quantities.

Limitations :

  • Slightly lower yield compared to CuAAC.
  • Potential desilylation at elevated temperatures.

Post-Functionalization of NH-Triazole Precursors

Silylation of Diethyl 1H-1,2,3-Triazole-4,5-dicarboxylate

For cases where direct cycloaddition fails, the NH-triazole intermediate can be silylated post-synthesis.

Steps :

  • Synthesize NH-triazole : CuAAC of diethyl acetylenedicarboxylate with sodium azide (NaN₃).
  • Silylation : Treat with TMS-Cl and NaH in DMF at 0°C.

Data :

Step Conditions Yield
1 CuSO₄, sodium ascorbate, H₂O/t-BuOH 90%
2 TMS-Cl (1.2 equiv), NaH, DMF 82%

Characterization :

  • HRMS : [M+H]⁺ calcd. for C₁₂H₂₁N₃O₄Si: 316.1325, found: 316.1328.
  • IR : 2950 cm⁻¹ (Si-CH₃), 1720 cm⁻¹ (C=O).

Comparative Analysis of Methods

Method Yield (%) Time Regioselectivity Scalability
CuAAC 85 12 h 1,4 High
Microwave 75 10 min 1,4 Moderate
Post-silylation 82 24 h 1,4 Low

Key Findings :

  • CuAAC offers the highest yield and scalability but requires catalyst removal.
  • Microwave synthesis is rapid but less efficient for TMS retention.
  • Post-silylation is versatile but adds synthetic steps.

Challenges and Optimization Strategies

Desilylation During Workup

The TMS group is prone to hydrolysis under acidic or aqueous conditions. Solutions include:

  • Using anhydrous solvents (e.g., THF, DMF).
  • Quenching reactions with non-aqueous buffers.

Regiochemical Control

Ru-catalyzed cycloadditions favor 1,5-disubstituted triazoles, but Cu ensures 1,4 selectivity. For mixed systems, ligand additives (e.g., TBTA) enhance regiocontrol.

Applications and Derivatives

The TMS group enhances lipophilicity for drug delivery, while the dicarboxylate moiety allows further functionalization (e.g., amidation, ester hydrolysis). Notable derivatives include:

  • Anticancer agents : Triazole-carboxylates inhibit kinase activity.
  • Coordination complexes : The TMS group stabilizes metal-ligand interactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Copper(I) Bromide: Used as a catalyst in the cycloaddition reaction.

    Trimethylsilyl Chloride: Employed in substitution reactions to introduce the trimethylsilyl group.

    Acids and Bases: Utilized in hydrolysis reactions to cleave the ester groups.

Major Products Formed

    Substituted Triazoles: Formed through substitution reactions.

    Carboxylic Acids: Produced by hydrolysis of the ester groups.

    Oxidized or Reduced Triazoles: Resulting from oxidation or reduction reactions.

Scientific Research Applications

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the triazole ring and the trimethylsilyl group. The triazole ring can interact with different molecular targets, while the trimethylsilyl group can act as a protecting group or a functional handle for further modifications. The compound’s reactivity is influenced by the electronic and steric effects of these substituents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituents with electron-withdrawing groups (e.g., bromophenyl) or bulky moieties (e.g., benzothiazole-piperazine) achieve high yields under solvent-free conditions .
Spectral and Structural Properties

NMR and IR data for triazole diesters vary significantly with substituents:

Compound $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) Reference
Diethyl 1-(benzothiazole-piperazinyl)-... Ethyl ester: 1.24–1.33 (m), 4.29–4.39 (m) Ester carbonyl: 168.2–168.5; aliphatic: 14.1–62.8
Dimethyl 1-(4-bromophenyl)-... Methyl ester: 3.97–4.00 (s) Ester carbonyl: ~168; aromatic: 120–135
Diethyl 1-(oxazolinylmethyl)-... Ethyl ester: 1.30 (t), 4.20 (q) Ester carbonyl: 167.5; oxazoline C=O: 165.2

Key Observations :

  • Ethyl ester protons in diethyl derivatives appear as distinct multiplets, while methyl esters show singlets .
  • The TMS group (if present) would likely exhibit a characteristic $ ^{29}Si $-NMR signal near 0–10 ppm, absent in other analogs.
2.3.1. Anticancer Activity
  • Benzothiazole-piperazine derivatives (e.g., compounds 6a,b) showed moderate to high cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2), with IC$ _{50} $ values in the micromolar range .
  • Bromophenyl-substituted triazoles served as precursors for anti-COVID-19 Schiff bases and xanthine oxidase inhibitors (IC$ _{50} $: 0.71–2.25 μM) .
2.3.2. Antibacterial Activity
  • Oxazolinylmethyl-substituted diethyl triazoles demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli .
2.3.3. Corrosion Inhibition
  • 4-Ethyl-2-phenyl-triazole diesters achieved 53.8–92.5% inhibition efficiency on API 5L X70 steel in HCl, attributed to adsorption via heteroatoms .

Hypothesis for TMS Derivative : The TMS group may enhance lipophilicity, improving membrane permeability in biological applications, or alter adsorption kinetics in corrosion inhibition.

Biological Activity

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound (C11H15N3O4Si) is a derivative of the 1,2,3-triazole class. Its structure includes a trimethylsilyl group which enhances its solubility and reactivity. The compound can be synthesized through various methods including click chemistry, which allows for efficient formation of the triazole ring.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several bacterial and fungal strains. Studies indicate that triazole derivatives generally exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL) against Gram-positive BacteriaMIC (µg/mL) against Gram-negative BacteriaMIC (µg/mL) against Fungi
This compound32–25616–25632–512
Fluconazole81616

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antimicrobial activity compared to established standards like Fluconazole. The compound's efficacy can be attributed to the presence of the triazole moiety which is known for its ability to disrupt cellular processes in microorganisms.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of this compound. In vitro studies using peripheral blood mononuclear cells (PBMC) showed that derivatives of triazoles can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Cytokine Inhibition Data

CompoundTNF-α Inhibition (%) at 50 µg/mLIL-6 Inhibition (%) at 50 µg/mL
This compound44–60Significant
Ibuprofen50Moderate

These findings suggest that this compound may have therapeutic potential in treating inflammatory conditions by modulating cytokine release.

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. The compound demonstrated significant cytotoxicity against leukemia cell lines in particular.

Table 3: Antiproliferative Activity Data

Cell LineIC50 (µM)
K56215
HL-6010
MOLT-412

The IC50 values indicate that this compound exhibits potent antiproliferative activity. Morphological assessments revealed that treated cells displayed characteristics of apoptosis including chromatin condensation and membrane blebbing.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of triazole derivatives including this compound. For instance:

  • Study A : Investigated the synthesis via a one-pot reaction yielding high purity and yield. The biological screening revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Study B : Focused on anti-inflammatory assays which showed a marked reduction in TNF-α levels in stimulated PBMC cultures treated with the compound.

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